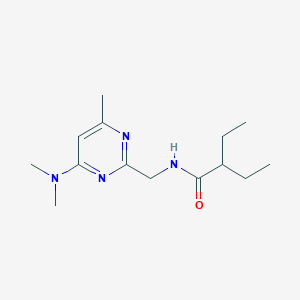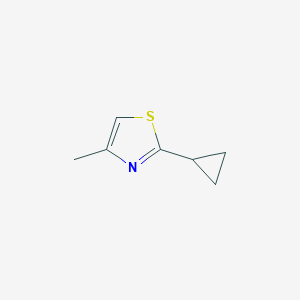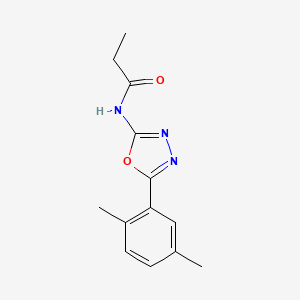
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an amide derivative, containing an oxadiazole ring and a dimethylphenyl group. Amides are common in a variety of biological and synthetic materials, and oxadiazoles are often found in pharmaceuticals due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and X-ray diffraction (XRD) .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. N,N-dialkyl amides can participate in a variety of reactions, including amination, formylation, and carbonylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using techniques such as differential scanning calorimetry (DSC) and thermal gravimetric analysis (TGA) .Applications De Recherche Scientifique
Antimicrobial Activities
1,3,4-Oxadiazole derivatives have demonstrated significant antimicrobial activities against a range of pathogens. For instance, the synthesis of N-Mannich bases of 1,3,4-oxadiazole showed potent activity against Gram-positive bacteria, with some compounds displaying broad-spectrum antibacterial activities. These findings suggest potential applications in developing new antimicrobial agents (L. H. Al-Wahaibi et al., 2021).
Anticancer Research
The anticancer potential of 1,3,4-oxadiazole compounds has been explored in various studies. Some compounds have shown promising anti-proliferative activities against a range of cancer cell lines, including prostate, colorectal, and breast cancer. This highlights the role of these compounds in anticancer research and their potential in developing new therapeutic agents (B. Ravinaik et al., 2021).
Material Science and Optical Applications
1,3,4-Oxadiazole derivatives have also found applications in material science, particularly in the development of new materials with specific optical properties. For example, polyamides and poly(amide-imide)s containing 1,3,4-oxadiazole rings have been synthesized, showing good solubility, thermal stability, and blue fluorescence, making them suitable for use in optoelectronic devices (C. Hamciuc et al., 2015).
Neurological Disorders
Compounds derived from 1,3,4-oxadiazole have been investigated for their potential in treating neurological disorders. Novel limonene and citral-based 1,3,4-oxadiazoles have shown anticonvulsant activities, suggesting their usefulness in developing treatments for epilepsy and related conditions (H. Rajak et al., 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-4-11(17)14-13-16-15-12(18-13)10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAMXFZJZDPSLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

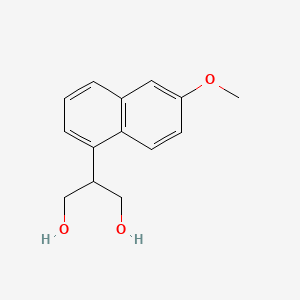
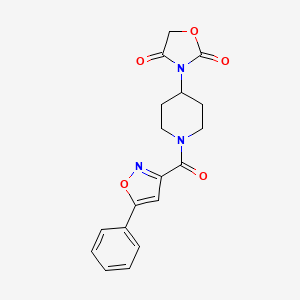
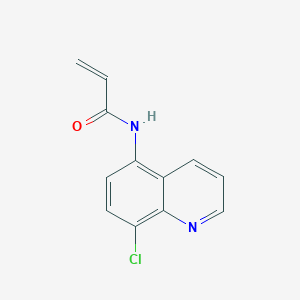
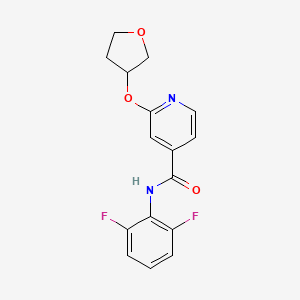
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acrylamide](/img/structure/B2707252.png)

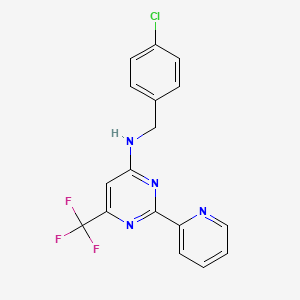

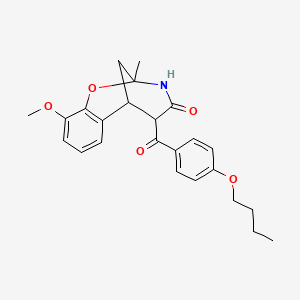
![octahydro-1H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2707260.png)

![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B2707265.png)
